molecular formula C10H19NO2 B12992717 (S)-3-Amino-4-cyclohexylbutanoic acid

(S)-3-Amino-4-cyclohexylbutanoic acid

Cat. No.: B12992717
M. Wt: 185.26 g/mol
InChI Key: KFJPIMWRYYGPGM-VIFPVBQESA-N
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Description

(S)-3-Amino-4-cyclohexylbutanoic acid is a chiral amino acid derivative with a cyclohexyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-cyclohexylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available cyclohexylacetic acid.

    Amidation: The carboxylic acid group of cyclohexylacetic acid is converted to an amide using reagents like thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Enzymatic Resolution: Using enzymes to selectively convert one enantiomer of a racemic mixture to a different compound, which can then be separated.

    Asymmetric Synthesis: Employing chiral catalysts or chiral auxiliaries to directly synthesize the desired enantiomer with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

(S)-3-Amino-4-cyclohexylbutanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme-substrate interactions and protein engineering.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-cyclohexylbutanoic acid: The enantiomer of the compound with different stereochemistry.

    Cyclohexylalanine: A similar compound with a cyclohexyl group attached to the alpha carbon of alanine.

    Cyclohexylglycine: Another similar compound with a cyclohexyl group attached to the alpha carbon of glycine.

Uniqueness

(S)-3-Amino-4-cyclohexylbutanoic acid is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of chiral drugs and as a tool in biochemical research.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(3S)-3-amino-4-cyclohexylbutanoic acid

InChI

InChI=1S/C10H19NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

KFJPIMWRYYGPGM-VIFPVBQESA-N

Isomeric SMILES

C1CCC(CC1)C[C@@H](CC(=O)O)N

Canonical SMILES

C1CCC(CC1)CC(CC(=O)O)N

Origin of Product

United States

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